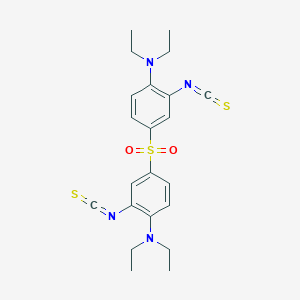
4,4'-Sulfonylbis(n,n-diethyl-2-isothiocyanatoaniline)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Sulfonylbis(n,n-diethyl-2-isothiocyanatoaniline) is a chemical compound known for its unique structure and properties It is characterized by the presence of sulfonyl and isothiocyanato groups attached to aniline derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Sulfonylbis(n,n-diethyl-2-isothiocyanatoaniline) typically involves the reaction of 4,4’-Sulfonylbis(n,n-diethyl-2-nitroaniline) with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired isothiocyanato groups. The process may involve steps such as nitration, reduction, and subsequent reaction with thiophosgene.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4’-Sulfonylbis(n,n-diethyl-2-isothiocyanatoaniline) undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanato groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles such as amines and alcohols can react with the isothiocyanato groups.
Oxidizing Agents: Agents like hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents such as sodium borohydride can be employed for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines may yield thiourea derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-Sulfonylbis(n,n-diethyl-2-isothiocyanatoaniline) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiourea derivatives.
Biology: The compound can be used in the modification of biomolecules, aiding in the study of protein interactions and functions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 4,4’-Sulfonylbis(n,n-diethyl-2-isothiocyanatoaniline) exerts its effects involves the reactivity of the isothiocyanato groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles interacting with the compound.
Vergleich Mit ähnlichen Verbindungen
4,4’-Sulfonylbis(n,n-diethyl-2-nitroaniline): A precursor in the synthesis of 4,4’-Sulfonylbis(n,n-diethyl-2-isothiocyanatoaniline).
4,4’-Sulfonylbis(n,n-diethyl-2-aminophenyl): Another related compound with different functional groups.
Eigenschaften
CAS-Nummer |
41016-23-3 |
|---|---|
Molekularformel |
C22H26N4O2S3 |
Molekulargewicht |
474.7 g/mol |
IUPAC-Name |
4-[4-(diethylamino)-3-isothiocyanatophenyl]sulfonyl-N,N-diethyl-2-isothiocyanatoaniline |
InChI |
InChI=1S/C22H26N4O2S3/c1-5-25(6-2)21-11-9-17(13-19(21)23-15-29)31(27,28)18-10-12-22(26(7-3)8-4)20(14-18)24-16-30/h9-14H,5-8H2,1-4H3 |
InChI-Schlüssel |
FIMGKPNJVFDTLX-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=C(C=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)N(CC)CC)N=C=S)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


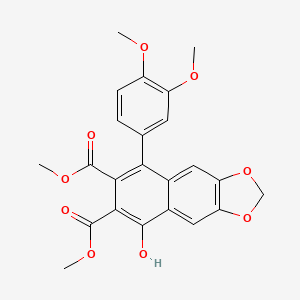

![Ethyl 4-[bis(2-chloroethyl)amino]-N-formylphenylalanylphenylalaninate](/img/structure/B13999966.png)

![2-[(2-Bromophenyl)methanesulfinyl]acetamide](/img/structure/B13999982.png)
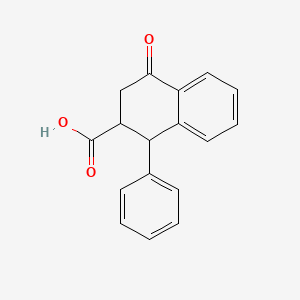
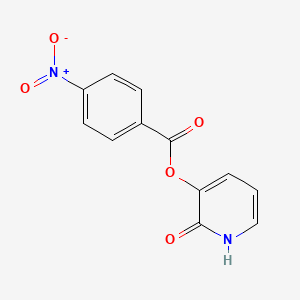
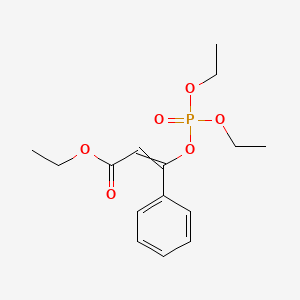


![6-[3-(4,6-Diamino-1,3,5-triazin-2-yl)propyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14000017.png)

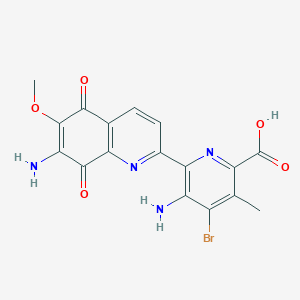
![n-[(1e)-Ethylidene]octan-1-amine](/img/structure/B14000035.png)
